REVEROMYCIN D
REVEROMYCIN D
Brand Name:
Vulcanchem
CAS No.:
144860-70-8
VCID:
VC0136179
InChI:
InChI=1S/C37H54O11/c1-6-7-8-20-36(48-35(45)18-17-33(41)42)23-29(13-9-26(3)22-34(43)44)46-37(24-36)21-19-28(5)31(47-37)15-11-25(2)10-14-30(38)27(4)12-16-32(39)40/h9-14,16,22,27-31,38H,6-8,15,17-21,23-24H2,1-5H3,(H,39,40)(H,41,42)(H,43,44)/b13-9+,14-10+,16-12+,25-11+,26-22+/t27-,28-,29-,30-,31+,36-,37-/m0/s1
SMILES:
CCCCCC1(CC(OC2(C1)CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)C=CC(=CC(=O)O)C)OC(=O)CCC(=O)O
Molecular Formula:
C37H54O11
Molecular Weight:
674.828
REVEROMYCIN D
CAS No.: 144860-70-8
Main Products
VCID: VC0136179
Molecular Formula: C37H54O11
Molecular Weight: 674.828
CAS No. | 144860-70-8 |
---|---|
Product Name | REVEROMYCIN D |
Molecular Formula | C37H54O11 |
Molecular Weight | 674.828 |
IUPAC Name | (2E,4S,5S,6E,8E)-10-[(2R,3S,6R,8R,10S)-8-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-10-(3-carboxypropanoyloxy)-3-methyl-10-pentyl-1,7-dioxaspiro[5.5]undecan-2-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid |
Standard InChI | InChI=1S/C37H54O11/c1-6-7-8-20-36(48-35(45)18-17-33(41)42)23-29(13-9-26(3)22-34(43)44)46-37(24-36)21-19-28(5)31(47-37)15-11-25(2)10-14-30(38)27(4)12-16-32(39)40/h9-14,16,22,27-31,38H,6-8,15,17-21,23-24H2,1-5H3,(H,39,40)(H,41,42)(H,43,44)/b13-9+,14-10+,16-12+,25-11+,26-22+/t27-,28-,29-,30-,31+,36-,37-/m0/s1 |
Standard InChIKey | LAYXXMUMPHOKOM-RCSQVYJHSA-N |
SMILES | CCCCCC1(CC(OC2(C1)CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)C=CC(=CC(=O)O)C)OC(=O)CCC(=O)O |
Appearance | Tan Lyophilisate |
Synonyms | REVEROMYCIN D |
Reference | Reveromycins, new inhibitors of eukaryotic cell growth. II. Biological activities. Takahashi H., et al. , J. Antibiot., 1992, 45, 1414.Identification of Saccharomyces cerevisiae isoleucyl-tRNA synthetase as a target of the G1-specific inhibitor Reveromycin A. Miyamoto Y., et al. , J. Biol. Chem., 2002, 277, 28810. |
PubChem Compound | 102601966 |
Last Modified | Nov 11 2021 |
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